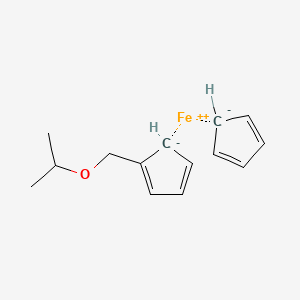

(Isopropoxymethyl)ferrocene

Description

Historical Trajectories and Foundational Discoveries in Metallocene Research

The story of metallocenes began with a serendipitous discovery in 1951 when two research groups independently synthesized a remarkably stable, orange crystalline compound: ferrocene (B1249389), Fe(C₅H₅)₂. wikipedia.orgbiomedpharmajournal.orglibretexts.org Kealy and Pauson, while attempting to synthesize fulvalene (B1251668) by reacting cyclopentadienyl (B1206354) magnesium bromide with ferric chloride, unexpectedly isolated this novel organo-iron compound. libretexts.orgacs.org Simultaneously, Miller and his colleagues identified the same substance from a reaction between cyclopentadiene (B3395910) gas and metallic iron at high temperatures. wikipedia.org

The initial proposed structure was incorrect and failed to explain the compound's unusual stability. libretexts.org The true breakthrough came when Geoffrey Wilkinson and Robert B. Woodward, and independently Ernst Otto Fischer, elucidated its "sandwich" structure. wikipedia.orglibretexts.orgbris.ac.uk They proposed that the iron(II) atom is centrally located between two parallel cyclopentadienyl (Cp) rings. wikipedia.orglibretexts.org This structure, where all carbon atoms are equally bonded to the iron center, explained its aromatic-like reactivity and thermal stability. magritek.com This groundbreaking discovery of ferrocene and the subsequent characterization of its structure and bonding ignited an explosion of research in organometallic chemistry, a field that had been developing slowly until that point. wikipedia.orgbris.ac.ukresearchgate.net The significance of this work was formally recognized with the 1973 Nobel Prize in Chemistry awarded to Wilkinson and Fischer for their pioneering research on "sandwich compounds". wikipedia.org This foundational work paved the way for the synthesis and investigation of a vast array of metallocenes and their functionalized derivatives. biomedpharmajournal.org

Conceptual Framework of Ferrocene Derivatives as Versatile Chemical Scaffolds

The ferrocene molecule is far more than a chemical curiosity; it is a robust and highly versatile molecular scaffold. researchgate.netrsc.org Its utility stems from a unique combination of physical and chemical properties that make it an ideal platform for designing functional molecules. biomedpharmajournal.org The cyclopentadienyl rings in ferrocene exhibit aromatic character, similar to benzene, allowing them to undergo a variety of electrophilic substitution reactions, such as Friedel-Crafts acylation. magritek.comchemistnotes.com This reactivity provides a direct pathway to introduce a wide range of functional groups onto the ferrocene core, enabling the fine-tuning of its electronic and steric properties. biomedpharmajournal.org

Furthermore, ferrocene is noted for its exceptional stability. It is an air-stable solid that can withstand high temperatures (up to 400 °C) and is resistant to degradation by water and strong bases. wikipedia.org A defining characteristic is its reversible one-electron redox chemistry. Ferrocene can be easily and reversibly oxidized to the blue ferrocenium (B1229745) cation, a property that has made it a standard in electrochemical studies and a key component in redox-active materials and sensors. wikipedia.orgnih.gov This combination of stability, tunable reactivity, and predictable redox behavior makes the ferrocene unit an attractive building block in numerous fields, including materials science for the development of electroactive polymers, medicinal chemistry for designing novel therapeutic agents, and catalysis, where chiral ferrocenyl ligands are crucial for asymmetric synthesis. biomedpharmajournal.orgnih.govmdpi.comresearchgate.netscienceinfo.com

Table 1: Key Properties of Ferrocene as a Chemical Scaffold

| Property | Description | Significance for Derivatives |

|---|---|---|

| Structure | Iron(II) ion "sandwiched" between two parallel cyclopentadienyl (Cp) rings. wikipedia.org | Provides a rigid, three-dimensional, and stable core. |

| Stability | Thermally stable up to 400°C; resistant to air, water, and strong bases. wikipedia.orgchemistnotes.com | Allows for robust handling and use in a wide range of reaction conditions. |

| Aromaticity | Cp rings undergo electrophilic aromatic substitution reactions. magritek.com | Enables straightforward functionalization to tune properties. |

| Redox Activity | Undergoes a stable and reversible one-electron oxidation (Fe²⁺/Fe³⁺). wikipedia.orgnih.gov | Core component for electrochemical sensors, redox switches, and catalysts. |

| Lipophilicity | Soluble in most organic solvents. wikipedia.org | Enhances solubility in non-polar media and can improve membrane permeability in biological applications. researchgate.net |

Positioning of (Isopropoxymethyl)ferrocene as a Key Building Block in Advanced Synthesis

Within the extensive family of ferrocene derivatives, this compound represents a specific and useful building block. This compound, which features an isopropoxymethyl group (-CH₂OCH(CH₃)₂) attached to one of the cyclopentadienyl rings, combines the inherent stability and electrochemical properties of the ferrocene core with the steric and electronic influence of the ether substituent. cymitquimica.com

The synthesis of ferrocenyl ethers, while sometimes challenging, is a known area of ferrocene chemistry. nih.gov The introduction of the isopropoxymethyl group can be achieved through methods such as the reaction of hydroxymethylferrocene with isopropanol (B130326) under appropriate conditions. This functionalization enhances the solubility of the ferrocene moiety in organic solvents and can influence its reactivity and stability. cymitquimica.com The ether linkage is generally stable, while the isopropyl group adds steric bulk, which can be exploited to direct subsequent reactions or to influence the packing of molecules in the solid state.

While not as widely cited as some other derivatives, this compound serves as a valuable precursor in multi-step syntheses. For instance, it has been utilized as a starting material in the synthesis of more complex, substituted ferrocenes, such as in the preparation of ortho-N,N-dimethylaminomethyl-(isopropoxymethyl)ferrocene. anu.edu.au In this context, the isopropoxymethyl group acts as a stable, space-filling director that influences the position of subsequent functionalization on the ferrocene ring. Its presence can alter the electronic properties of the ferrocene, potentially modifying its redox potential and reactivity in processes like catalysis or in the formation of advanced materials. cymitquimica.com

Table 2: Chemical Data for this compound

| Identifier | Value |

|---|---|

| Chemical Name | Ferrocene, [(1-methylethoxy)methyl]- |

| Synonyms | This compound |

| CAS Number | 12300-26-4. chemicalbook.com |

| Molecular Formula | C₁₄H₁₈FeO. chemicalbook.com |

| Molecular Weight | 258.14 g/mol . chemicalbook.com |

| Melting Point | 103-105 °C. chemicalbook.com |

Properties

CAS No. |

12300-26-4 |

|---|---|

Molecular Formula |

C14H18FeO |

Molecular Weight |

258.14 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;iron(2+);1-(propan-2-yloxymethyl)cyclopenta-1,3-diene |

InChI |

InChI=1S/C9H13O.C5H5.Fe/c1-8(2)10-7-9-5-3-4-6-9;1-2-4-5-3-1;/h3-6,8H,7H2,1-2H3;1-5H;/q2*-1;+2 |

InChI Key |

XTWJFIYKOFWPLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

Origin of Product |

United States |

Synthetic Methodologies for Isopropoxymethyl Ferrocene and Its Precursors/derivatives

Direct Synthesis of (Isopropoxymethyl)ferrocene

The direct synthesis of this compound can be accomplished through the isopropoxymethylation of ferrocene (B1249389) or by the functional group interconversion of pre-existing ferrocene derivatives, most notably ferrocene alcohols.

Direct isopropoxymethylation of ferrocene, while less commonly reported, would involve the introduction of the CH₂OCH(CH₃)₂ group onto one of the cyclopentadienyl (B1206354) rings in a single step. However, a more prevalent and well-documented approach involves the formation of a ferrocenyl alcohol intermediate followed by etherification.

A highly effective and widely utilized method for the synthesis of this compound is the etherification of ferrocenylmethanol. This process involves the reaction of ferrocenylmethanol with isopropanol (B130326), typically in the presence of a catalyst, to form the desired ether.

Several catalytic systems have been shown to be effective for this transformation. For instance, ytterbium triflate (Yb(OTf)₃) has been successfully employed as a Lewis acid catalyst. In a study screening various catalysts for the ferrocenylalkylation of alcohols, the reaction of ferrocenylmethanol with isopropanol in the presence of 5 mol % of Yb(OTf)₃ resulted in the formation of this compound in an 83% yield. ineosopen.org This method is part of a broader strategy for the O-alkylation of ferrocenylcarbinols. ineosopen.org

Another effective catalytic system involves the use of an iron complex, [Fp][OTf] (where Fp = [Fe(CO)₂(Cp)]⁺ and OTf = SO₃CF₃⁻), for the dehydrative etherification of ferrocenylmethanol with various alcohols, including isopropyl alcohol. psu.edu This iron-catalyzed approach provides a valuable route to ferrocenylmethanol-ethers, with water being the only byproduct. psu.edu The reaction proceeds under mild conditions and demonstrates good selectivity. psu.edu

The general reaction for the etherification of ferrocenylmethanol to this compound can be depicted as follows:

Fc-CH₂OH + (CH₃)₂CHOH → Fc-CH₂OCH(CH₃)₂ + H₂O (where Fc represents the ferrocenyl group, (C₅H₅)Fe(C₅H₄))

Ferrocenylmethanol, the key precursor for the synthesis of this compound, is commonly prepared by the reduction of ferrocenecarboxaldehyde. Ferrocenecarboxaldehyde itself is readily synthesized through the Vilsmeier-Haack formylation of ferrocene using dimethylformamide and phosphorus oxychloride. tandfonline.comacs.org

The reduction of the aldehyde functionality to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this transformation. For example, ferrocenecarboxaldehyde can be reduced to ferrocenylmethanol in high yield (97%) by treatment with NaBH₄ in methanol (B129727) at 0 °C, followed by warming to room temperature. acs.org

An alternative, environmentally benign method involves the use of baker's yeast for the microbial reduction of ferrocenecarboxaldehyde to ferrocenylmethanol. tandfonline.com This biotransformation offers a simple and inexpensive route to the desired alcohol. tandfonline.com

Grignard reactions provide a versatile pathway to substituted ferrocene alcohols, which can then be used to synthesize a variety of ferrocene ethers. The classical Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. unito.itmagritek.com

For the synthesis of ferrocenylmethanol, the Grignard reaction would involve the reaction of a ferrocenyl Grignard reagent (FcMgX) with formaldehyde. However, a more common application of the Grignard reaction in this context is the synthesis of secondary or tertiary ferrocene alcohols by reacting ferrocenecarboxaldehyde or acylferrocenes with various alkyl or aryl magnesium halides. cdnsciencepub.com For instance, the reaction of acetylferrocene (B1663952) with methylmagnesium iodide can yield 2-ferrocenyl-2-propanol, which could then be a precursor for other ferrocene ethers. cdnsciencepub.com

Functional Group Interconversions from Ferrocene Alcohols

Derivatization Strategies Utilizing this compound

Once synthesized, this compound can be utilized as a building block for more complex molecules through reactions involving the isopropoxymethyl moiety.

The isopropoxymethyl group in this compound can potentially undergo cleavage under specific acidic conditions to regenerate the ferrocenylmethyl carbocation. This reactive intermediate can then be trapped by other nucleophiles, allowing for the introduction of different functional groups. This strategy is analogous to the acid-catalyzed displacement of the hydroxyl group in ferrocenylmethanol. rsc.org

Furthermore, the ferrocene nucleus itself is susceptible to electrophilic substitution reactions, although the presence of the isopropoxymethyl substituent may influence the regioselectivity of such reactions. magritek.com

Electrophilic Substitution Reactions on the Ferrocene Core

Direct functionalization of the ferrocene cyclopentadienyl rings provides an alternative synthetic strategy.

Friedel-Crafts acylation of ferrocene is a well-established method for introducing a keto-functionalized side chain. vernier.comaiinmr.comthermofisher.commagritek.comthermoscientific.fryoutube.com This reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride or phosphoric acid. thermofisher.commagritek.comthermoscientific.fryoutube.com The resulting acylferrocene can then be reduced to the corresponding alcohol, hydroxymethylferrocene, which can be subsequently etherified to this compound as described in section 2.2.1.

The conditions for Friedel-Crafts acylation can be controlled to favor either mono- or di-acylation. The acyl group is deactivating, which helps to prevent further substitution on the same ring. thermofisher.comthermoscientific.fr

| Reactants | Catalyst | Product | Key Transformation |

| Ferrocene, Acetic Anhydride | Phosphoric Acid | Acetylferrocene | Friedel-Crafts Acylation |

| Ferrocene, Acyl Chloride | Aluminum Chloride | Acylferrocene | Friedel-Crafts Acylation |

| Acetylferrocene | Reducing Agent (e.g., NaBH₄) | 1-Hydroxyethylferrocene | Reduction |

Direct C-H functionalization of the ferrocene core represents a more atom-economical approach to introduce substituents. nih.gov Transition-metal-catalyzed methods have been developed for the direct arylation, alkenylation, and amination of ferrocene. While direct introduction of an isopropoxymethyl group in a single step is not yet established, these methods could be employed to synthesize precursors that are then converted to the target molecule. For instance, direct C-H activation could be used to introduce a functional group that can then be transformed into a hydroxymethyl group, followed by etherification. The development of template-assisted distal C-H functionalization strategies is also expanding the possibilities for regioselective synthesis of ferrocene derivatives. chemrxiv.org

Transition Metal-Catalyzed Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings, are powerful tools for the functionalization of the ferrocene core. torontomu.caeie.grresearchgate.netnih.gov These reactions typically involve the coupling of a haloferrocene or a metallated ferrocene derivative with a suitable coupling partner.

While not a direct route to this compound, these methods are crucial for the synthesis of more complex derivatives. For example, a bromo- or iodoferrocene could be subjected to a coupling reaction to introduce a carbon or heteroatom-based substituent, with the other cyclopentadienyl ring bearing the isopropoxymethyl group. The choice of catalyst, typically a palladium or copper complex, is critical for the efficiency and selectivity of these reactions. torontomu.ca

| Coupling Reaction | Ferrocene Substrate | Coupling Partner | Catalyst |

| Suzuki Coupling | Bromoferrocene | Arylboronic acid | Palladium Complex |

| Negishi Coupling | Iodoferrocene | Organozinc reagent | Palladium Complex |

| Sonogashira Coupling | Haloferrocene | Terminal alkyne | Palladium/Copper Complex |

Exploration of Sustainable and Green Chemistry Synthetic Protocols

In recent years, there has been a growing emphasis on the development of more environmentally benign synthetic methods in chemistry. For the synthesis of ferrocene derivatives, several green chemistry approaches have been explored.

One notable example is the use of deep eutectic solvents (DES) as a reaction medium. A green Hantzsch synthesis of 4-ferrocenylthiazole derivatives has been successfully carried out in a choline (B1196258) chloride/glycerol deep eutectic solvent, avoiding the use of volatile organic compounds. nih.govrsc.org This approach offers advantages such as mild reaction conditions, simple work-up procedures, and good yields. nih.govrsc.org

The use of water as a solvent is another key aspect of green chemistry. An efficient synthesis of 4-ferrocenylquinoline derivatives has been developed via a TsOH-catalyzed three-component reaction of aromatic aldehydes, amines, and ferrocenylacetylene in water. nih.gov This method minimizes the use of metal catalysts and organic solvents.

Fundamental Reactivity and Mechanistic Insights of Isopropoxymethyl Ferrocene

Electrochemical Redox Characteristics and Electron Transfer Mechanisms

The electrochemical behavior of ferrocene (B1249389) and its derivatives is characterized by a stable and reversible one-electron oxidation-reduction process of the iron center, cycling between the Fe(II) and Fe(III) states. This property makes ferrocene a common internal standard in electrochemistry. The redox potential of ferrocene derivatives is sensitive to the nature of the substituents on the cyclopentadienyl (B1206354) rings.

The isopropoxymethyl group (–CH₂OCH(CH₃)₂) is generally considered to be an electron-donating group. This electron-donating nature increases the electron density at the iron center, which is expected to make the oxidation of the iron core easier compared to unsubstituted ferrocene. Consequently, (isopropoxymethyl)ferrocene is predicted to have a lower oxidation potential. The electron transfer mechanism for this compound, similar to other simple ferrocene derivatives, is anticipated to be a straightforward, reversible one-electron transfer process.

The general redox reaction is as follows: [Fe(C₅H₅)(C₅H₄CH₂OCH(CH₃)₂)] ⇌ [Fe(C₅H₅)(C₅H₄CH₂OCH(CH₃)₂)]⁺ + e⁻

Table 1: General Electrochemical Data for Ferrocene Derivatives This table presents typical redox potential ranges for ferrocene and its derivatives to illustrate the effect of substituents. Specific data for this compound is not widely available and is inferred based on general principles.

| Compound | Substituent Effect | Typical E₁/₂ (V vs. Fc/Fc⁺) |

| Ferrocene | Reference | 0 |

| Acetylferrocene (B1663952) | Electron-withdrawing | +0.28 |

| Decamethylferrocene | Electron-donating | -0.50 |

| This compound | Electron-donating (expected) | < 0 |

The electron transfer process is generally considered to occur via an outer-sphere mechanism, where the electron transfer happens without the formation of a direct covalent bond between the electrode and the ferrocene molecule.

Investigation of Reaction Pathways and Intermediates

The reactivity of ferrocene is similar to that of electron-rich aromatic compounds, readily undergoing electrophilic substitution reactions. The isopropoxymethyl substituent is expected to activate the cyclopentadienyl ring it is attached to, directing incoming electrophiles primarily to the ortho (2- and 5-) and meta (3- and 4-) positions.

A key aspect of the reactivity of (alkoxymethyl)ferrocenes, including this compound, involves the cleavage of the ether linkage under acidic conditions to form a stable α-ferrocenylalkyl carbocation. This intermediate is highly stabilized due to the participation of the iron atom in delocalizing the positive charge.

Proposed Reaction Pathway for Carbocation Formation:

Protonation: The ether oxygen of the isopropoxymethyl group is protonated by an acid.

Cleavage: The protonated ether cleaves to form isopropanol (B130326) and the highly stabilized (ferrocenylmethyl)carbocation intermediate.

[ (C₅H₅)Fe(C₅H₄CH₂OCH(CH₃)₂) ] + H⁺ → [ (C₅H₅)Fe(C₅H₄CH₂O⁺H(CH(CH₃)₂)) ] → [ (C₅H₅)Fe(C₅H₄CH₂⁺) ] + HOCH(CH₃)₂

This carbocation can then react with a variety of nucleophiles, leading to a range of substituted ferrocene derivatives. This reactivity makes this compound a potential precursor for the synthesis of other functionalized ferrocenes.

Common reactions involving ferrocene derivatives that are applicable to this compound include:

Friedel-Crafts Acylation: Reaction with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid to introduce an acyl group onto one of the cyclopentadienyl rings. wikipedia.org

Metallation: Deprotonation of a C-H bond on a cyclopentadienyl ring using a strong base like n-butyllithium, followed by reaction with an electrophile. wikipedia.org

Acid-Base Catalysis Mediated by this compound or its Derivatives

While there is no specific literature detailing the use of this compound as an acid-base catalyst, ferrocene derivatives have been widely explored in catalysis. vdoc.pub The ferrocene moiety itself can act as a redox-active component in catalytic cycles.

Derivatives of ferrocene containing acidic or basic functional groups can act as catalysts. For instance, ferrocenecarboxylic acid has been investigated in catalytic applications. orgsyn.org It is conceivable that derivatives of this compound, appropriately functionalized with acidic or basic moieties, could exhibit catalytic activity. For example, hydrolysis of the isopropoxymethyl group to a hydroxymethyl group, followed by oxidation to a carboxylic acid, would yield a ferrocene derivative with potential for acid catalysis.

The ferrocenium (B1229745) cation, formed upon oxidation of ferrocene, can act as a Lewis acid catalyst in certain reactions. mdpi.com Therefore, the oxidized form of this compound could potentially catalyze reactions that are promoted by Lewis acids.

Stereochemical Aspects of Reactions Involving Planar Chiral Derivatives

The introduction of a second, different substituent on the same cyclopentadienyl ring as the isopropoxymethyl group, or on the other ring, leads to the possibility of planar chirality. snnu.edu.cncnr.it Planar chirality arises from the restricted rotation of the substituted cyclopentadienyl plane relative to the other ring and the non-symmetrical substitution pattern in the plane.

The synthesis of enantiomerically pure planar chiral ferrocene derivatives is a significant area of research due to their successful application as ligands in asymmetric catalysis. snnu.edu.cnthieme-connect.de Common methods to achieve this include:

Diastereoselective ortho-lithiation: Using a chiral directing group to control the position of metallation on the ferrocene ring.

Enantioselective C-H functionalization: Employing a chiral catalyst to directly functionalize a C-H bond on the ferrocene core in an enantioselective manner. snnu.edu.cn

For a derivative of this compound, introducing a substituent at the 2-position would create a planar chiral compound. The stereochemical outcome of reactions involving such a chiral ligand would depend on the specific reaction mechanism and the nature of the reactants. In asymmetric catalysis, these planar chiral ferrocene ligands create a chiral environment around a metal center, which can induce high enantioselectivity in the formation of the product.

Table 2: Common Chiral Ferrocene Ligand Families and Their Applications This table provides examples of well-established planar chiral ferrocene ligands to illustrate the types of structures and applications that could be targeted with derivatives of this compound.

| Ligand Family | Key Structural Feature | Typical Application |

| Josiphos | Diphosphine ligand with central and planar chirality | Asymmetric Hydrogenation |

| Taniaphos | Diphosphine ligand with planar chirality | Various asymmetric transformations |

| Ugi's Amine Derivatives | Amine directing group for stereoselective functionalization | Precursors for various chiral ligands |

Advanced Spectroscopic and Structural Elucidation of Isopropoxymethyl Ferrocene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of (isopropoxymethyl)ferrocene in solution. Both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity of the isopropoxymethyl substituent to one of the cyclopentadienyl (B1206354) (Cp) rings.

The ¹H NMR spectrum is characterized by distinct signals for the protons on the substituted Cp ring, the unsubstituted Cp ring, and the isopropoxymethyl side chain. The five protons of the unsubstituted Cp ring typically appear as a sharp singlet, a hallmark of the high symmetry and equivalent chemical environment of these protons. anu.edu.aumagritek.com In contrast, the protons on the substituted Cp ring are chemically non-equivalent and appear as a set of multiplets, usually two pseudo-triplets or complex multiplets, integrating to two protons each. mdpi.com

The protons of the side chain provide clear structural confirmation. The methylene (B1212753) protons (-CH₂-) adjacent to the ferrocenyl group are diastereotopic and are expected to appear as a singlet or a pair of doublets. The methine proton (-CH-) of the isopropyl group gives a septet, coupled to the six equivalent methyl protons (-CH₃), which in turn appear as a characteristic doublet.

The ¹³C NMR spectrum complements the proton data. The carbon atoms of the unsubstituted Cp ring show a single resonance, typically around 68-70 ppm. rsc.org The substituted Cp ring displays a more complex pattern with distinct signals for the four CH carbons and a significantly downfield-shifted signal for the ipso-carbon (the carbon atom directly attached to the substituent). rsc.org The signals for the aliphatic side chain, including the methylene carbon, the methine carbon, and the equivalent methyl carbons, appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Data is predicted based on the analysis of closely related structures like methoxymethylferrocene and general ferrocene (B1249389) spectral data. mdpi.comrsc.org

¹H NMR (in CDCl₃)| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.20 | m | 2H | Substituted Cp-H |

| ~4.15 | m | 2H | Substituted Cp-H |

| ~4.12 | s | 5H | Unsubstituted Cp-H |

| ~4.10 | s | 2H | -CH₂- |

| ~3.70 | sept | 1H | -O-CH-(CH₃)₂ |

¹³C NMR (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~83.0 | Substituted Cp (ipso-C) |

| ~72.0 | -O-CH-(CH₃)₂ |

| ~70.5 | -CH₂- |

| ~69.0 | Unsubstituted Cp (5C) |

| ~68.5 | Substituted Cp (CH) |

| ~68.0 | Substituted Cp (CH) |

X-ray Crystallography for Solid-State Molecular Architecture

While a specific, publicly available crystal structure for this compound has not been detailed in the literature, its solid-state architecture can be reliably inferred from the vast number of determined structures of other ferrocene derivatives. wikipedia.orgnih.govesrf.fr X-ray crystallography would provide definitive proof of bond lengths, bond angles, and intermolecular interactions in the crystalline state.

In the solid state, ferrocene derivatives typically adopt a staggered (D5d symmetry) or an eclipsed (D5h symmetry) conformation between the two cyclopentadienyl rings. wikipedia.orgesrf.fr The staggered conformation is often slightly more stable in the crystal lattice due to minimized steric hindrance, though the energy barrier for ring rotation is very low. esrf.fr The iron atom is centrally "sandwiched" with Fe-C bond distances averaging around 2.04 Å. wikipedia.org

The crystal packing would be governed by van der Waals forces. The bulky isopropoxymethyl group would play a significant role in the molecular packing, influencing the unit cell parameters and potentially preventing the formation of the highly ordered structures seen in unsubstituted ferrocene at low temperatures. wikipedia.org The structure would likely crystallize in a common space group such as P2₁/c or P-1, typical for monosubstituted ferrocenes.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and probing the stability and fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition as C₁₄H₁₈FeO.

The electron ionization (EI) mass spectrum of this compound is expected to be dominated by the molecular ion peak ([M]⁺˙), a testament to the remarkable stability of the ferrocene moiety. researchgate.net The fragmentation pattern provides structural insight and is predictable based on the established behavior of ferrocenes and ethers.

The primary fragmentation pathways would involve the cleavage of the substituent side chain. Key fragmentation steps include:

Loss of the isopropoxy radical: Cleavage of the C-O bond to lose ·OCH(CH₃)₂ results in a prominent fragment ion [M - 73]⁺, corresponding to the ferrocenylmethyl cation [Fc-CH₂]⁺.

Loss of an isopropyl group: Alpha-cleavage next to the ether oxygen can lead to the loss of an isopropyl radical (·CH(CH₃)₂) to form an ion at [M - 43]⁺.

Loss of the entire side chain: Cleavage of the bond between the Cp ring and the methylene group results in the loss of the ·CH₂OCH(CH₃)₂ radical, producing the ferrocenyl cation [Fc]⁺ at m/z 186. This is often a very stable and abundant ion in the spectra of substituted ferrocenes. researchgate.net

Loss of a cyclopentadienyl ring: Further fragmentation of the ferrocenyl cation can lead to the loss of a C₅H₅ ring, resulting in an ion corresponding to [Fe-C₅H₅]⁺ at m/z 121. researchgate.net

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁵⁶Fe) | Proposed Identity | Formula |

|---|---|---|

| 274 | Molecular Ion | [C₁₄H₁₈FeO]⁺˙ |

| 201 | [M - OCH(CH₃)₂]⁺ | [C₁₁H₁₁Fe]⁺ |

| 186 | Ferrocenyl Cation | [C₁₀H₁₀Fe]⁺˙ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound, allowing for the identification of functional groups and offering insights into molecular symmetry and conformation. These two techniques are complementary; vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa.

The Infrared (IR) spectrum is expected to show strong absorptions corresponding to the vibrations of polar bonds. Key expected bands include:

C-H stretching: Aliphatic C-H stretches from the isopropoxymethyl group are expected just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹). Aromatic C-H stretches from the Cp rings typically appear just above 3000 cm⁻¹ (~3100 cm⁻¹).

C-O-C stretching: A strong, characteristic band for the asymmetric stretch of the ether linkage should appear in the 1150-1085 cm⁻¹ region.

Cp ring vibrations: Several bands in the 1450-1000 cm⁻¹ region correspond to C-C stretching and C-H bending modes of the cyclopentadienyl rings. psu.edu

Fe-Cp vibrations: In the far-IR region, the asymmetric ring-metal-ring stretch and the ring tilt vibrations are expected, typically below 500 cm⁻¹. psu.edu

The Raman spectrum is particularly sensitive to the vibrations of non-polar, symmetric bonds. For this compound, the most intense Raman signals would likely be:

Symmetric Cp ring breathing: A very strong, sharp band characteristic of the symmetric "breathing" mode of the cyclopentadienyl rings is expected. For ferrocene itself, this appears around 1104 cm⁻¹. jct.ac.il

C-C stretching: The symmetric C-C stretching modes within the aromatic rings are also strongly Raman active. jct.ac.il

Fe-Cp symmetric stretch: The totally symmetric stretch between the iron center and the two rings (the A1g mode in ferrocene) is a key feature in the low-frequency region (~303 cm⁻¹ for ferrocene) and is characteristically strong in the Raman spectrum. jct.ac.il

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ferrocene |

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and the nature of chemical bonds in (Isopropoxymethyl)ferrocene. These calculations would typically involve methods like Hartree-Fock (HF) and post-Hartree-Fock methods, although Density Functional Theory (DFT) is more commonly employed for transition metal complexes due to its balance of accuracy and computational cost.

The primary goal of these calculations would be to elucidate the bonding between the iron atom and the two cyclopentadienyl (B1206354) (Cp) rings, as well as the influence of the isopropoxymethyl substituent on the electronic environment of the ferrocene (B1249389) moiety. Key aspects to be investigated would include:

Molecular Orbital (MO) Analysis: This would involve the visualization and energy level analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The character of these orbitals (i.e., whether they are metal-centered, ligand-centered, or a mixture) is crucial for predicting the compound's reactivity and electronic properties. For instance, the introduction of the electron-donating isopropoxymethyl group is expected to raise the energy of the HOMO, making the compound more susceptible to oxidation compared to unsubstituted ferrocene.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) would be used to quantify the nature of the Fe-Cp and Fe-C bonds. This would reveal the degree of covalent versus ionic character in these bonds and how the substituent affects the electron density distribution throughout the molecule.

Charge Distribution: Calculation of atomic charges (e.g., Mulliken, NBO, or Hirshfeld charges) would provide a quantitative measure of the electron distribution. This is particularly important for understanding the reactivity of different sites within the molecule.

A representative, though hypothetical, data table for the electronic properties of this compound derived from such calculations is presented below.

| Property | Hypothetical Calculated Value |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 3.4 eV |

| NBO Charge on Fe | +1.25 e |

| NBO Charge on O (ether) | -0.60 e |

Density Functional Theory (DFT) Studies on Reactivity and Reaction Energetics

DFT is a powerful tool for studying the reactivity of molecules and the energetics of chemical reactions. For this compound, DFT studies would focus on several key areas:

Reaction Mechanisms: DFT calculations can be used to map out the potential energy surfaces for various reactions, such as electrophilic substitution on the cyclopentadienyl rings. This would involve locating transition states and intermediates to determine the most favorable reaction pathways. The isopropoxymethyl group may direct incoming electrophiles to specific positions on the substituted Cp ring.

Reaction Energetics: The calculation of reaction enthalpies, Gibbs free energies, and activation energies would provide quantitative predictions of reaction feasibility and rates. For example, the energy of deprotonation at the alpha-carbon of the isopropoxymethyl group could be calculated to assess its acidity.

A hypothetical data table summarizing calculated reactivity descriptors is shown below.

| Reactivity Descriptor | Hypothetical Calculated Value |

| Electronic Chemical Potential (μ) | -3.5 eV |

| Chemical Hardness (η) | 1.7 eV |

| Global Electrophilicity (ω) | 3.6 eV |

Conformational Analysis and Molecular Dynamics Simulations

The isopropoxymethyl substituent introduces conformational flexibility to the this compound molecule.

Conformational Analysis: A systematic search of the potential energy surface would be performed to identify the most stable conformers. This involves rotating the bonds within the isopropoxymethyl group and the bond connecting it to the Cp ring. The relative energies of these conformers would be calculated to determine their populations at a given temperature.

Molecular Dynamics (MD) Simulations: MD simulations would provide insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, one can observe conformational changes and intermolecular interactions in a condensed phase. MD simulations are particularly useful for understanding how the molecule behaves in solution.

Theoretical Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to aid in the assignment of peaks. The calculations would show the effect of the isopropoxymethyl group on the chemical shifts of the Cp ring protons and carbons.

Vibrational Spectroscopy: The calculation of vibrational frequencies (IR and Raman) is a standard output of geometry optimization calculations. The predicted vibrational spectrum can be compared to the experimental spectrum to identify characteristic vibrational modes of the molecule, such as the C-O-C stretching frequency of the ether linkage and the vibrations of the ferrocene core.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the energies and intensities of electronic transitions. This allows for the prediction of the UV-Vis absorption spectrum, which is characterized by d-d transitions of the iron center and ligand-to-metal charge transfer bands.

A hypothetical data table for predicted spectroscopic data is provided below.

| Spectroscopic Data | Hypothetical Predicted Value |

| ¹H NMR δ (Cp-H, substituted ring) | 4.10, 4.25 ppm |

| ¹³C NMR δ (C-O) | 72.5 ppm |

| IR ν (C-O-C stretch) | 1105 cm⁻¹ |

| UV-Vis λmax (d-d transition) | 445 nm |

Applications of Isopropoxymethyl Ferrocene in Advanced Chemical Systems and Materials Science

Catalytic Applications in Organic Transformations

Ferrocene (B1249389) and its derivatives have gained significant prominence for their versatile applications in catalytic processes. nih.govsigmaaldrich.com The unique sandwich structure, thermal stability, and rich electrochemical properties of the ferrocene moiety make it an ideal scaffold for designing catalysts and ligands. mdpi.com Derivatives of (isopropoxymethyl)ferrocene are positioned to play a significant role in this field, serving as building blocks for catalysts used in a range of organic reactions, from carbon-carbon bond formation to asymmetric synthesis.

The ferrocene unit is considered a privileged structure in asymmetric catalysis due to its unique stereochemical properties, including planar chirality, rigidity, and the ease with which it can be derivatized. nih.govrsc.org Chiral ligands incorporating a ferrocene backbone have been instrumental in achieving high levels of stereocontrol in numerous metal-catalyzed reactions. nih.govnih.gov

The synthesis of high-performance chiral ligands often begins with a functionalized ferrocene like this compound. The isopropoxymethyl group can act as a directing group for diastereoselective ortho-lithiation, allowing for the introduction of a second substituent, such as a phosphine (B1218219) or an amine, onto the same cyclopentadienyl (B1206354) ring. mdpi.com This process creates the 1,2-disubstituted pattern that is a hallmark of many successful chiral ferrocene ligands. This strategic functionalization is key to creating a well-defined chiral pocket around the metal center, which is essential for effective stereochemical induction.

Metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. mdpi.com Ligands based on the ferrocene scaffold have been extensively used to stabilize and activate transition metal catalysts, particularly palladium, in reactions such as Suzuki-Miyaura, Mizoroki-Heck, and Negishi couplings. mdpi.comtorontomu.ca The steric bulk and electron-donating properties of ferrocenylphosphine ligands, for instance, are known to promote critical steps in the catalytic cycle, such as reductive elimination. mdpi.com

Ligands synthesized from this compound are designed to offer precise control over the catalytic environment. By modifying the isopropoxymethyl group and introducing other functionalities, ligands with tailored steric and electronic profiles can be developed to optimize catalyst performance for specific substrates, leading to higher yields and selectivities. mdpi.com

Table 1: Representative Cross-Coupling Reactions using Ferrocene-Based Catalysts

| Reaction Type | Catalyst System (General Example) | Substrate 1 | Substrate 2 | Product Type | Ref. |

| Suzuki-Miyaura | Pd(OAc)₂ / Ferrocenylphosphine Ligand | Aryl Halide | Arylboronic Acid | Biaryl | mdpi.com |

| Mizoroki-Heck | PdCl₂(dppf) | Aryl Halide | Alkene | Substituted Alkene | mdpi.com |

| Negishi | PdCl₂(PPh₃)₂ / Ferrocenyl Ligand | Organozinc Reagent | Organohalide | Coupled Organic Compound | torontomu.ca |

This table illustrates the general application of ferrocene-based ligands in cross-coupling reactions. Ligands derived from this compound are developed to achieve similar or enhanced catalytic efficiencies.

Asymmetric hydrogenation is a powerful method for the enantioselective synthesis of chiral molecules from prochiral olefins, ketones, and imines. ethz.ch Chiral diphosphine ligands derived from ferrocene are among the most successful ligands for rhodium- and ruthenium-catalyzed asymmetric hydrogenations. ethz.ch The defined geometry and chirality of these ligands enforce a specific coordination of the substrate to the metal center, guiding the hydrogen addition to one face of the double bond.

This compound serves as a valuable starting material for creating such chiral diphosphine ligands. Through a series of synthetic steps, the isopropoxymethyl group can be transformed and a phosphine group can be introduced, along with a second phosphine on either the same or the other cyclopentadienyl ring, to generate a chelating ligand. The resulting metal complexes are then employed as catalysts for producing enantiomerically enriched alcohols and amines, which are valuable intermediates in the pharmaceutical and fine chemical industries.

Table 2: Examples of Asymmetric Hydrogenation with Ferrocene-Based Ligand Systems

| Substrate Class | Catalyst System (General Example) | Product Class | Typical Enantiomeric Excess (ee) | Ref. |

| Prochiral Ketones | [RuCl₂(ferrocenyl-diphosphine)(diamine)] | Chiral Alcohols | >95% | ethz.ch |

| Functionalized Olefins | [Rh(COD)(ferrocenyl-diphosphine)]BF₄ | Chiral Alkanes | >99% | ethz.ch |

| Imines | [Ir(COD)Cl]₂ / Ferrocenyl P,N-Ligand | Chiral Amines | >90% | ethz.ch |

This table shows the effectiveness of established ferrocene-based ligands in asymmetric hydrogenation. The development of new ligands from precursors like this compound aims to broaden the substrate scope and improve catalytic performance.

Catalytic isomerization and rearrangement reactions are important for transforming simple starting materials into more complex structural isomers. Ferrocene-based catalysts have been shown to be effective in these transformations, such as the isomerization of allyl ethers and olefins. mdpi.comcore.ac.uk The catalytic activity in these processes is highly dependent on the electronic environment of the metal center, which is directly influenced by the properties of the supporting ligand.

The isopropoxymethyl substituent on the ferrocene ring, or the functional groups derived from it, can be used to modulate the electronic character of the resulting ligand. This fine-tuning allows for the optimization of the catalyst's ability to coordinate to the substrate and facilitate the bond-breaking and bond-forming steps involved in the rearrangement process. For example, a rhodium complex featuring a ferrocene-containing ligand has been utilized in the isomerization of an allyl ether to a vinyl ether. mdpi.com

A particularly advanced application of ferrocene derivatives is in redox-switchable catalysis. wordpress.com This strategy utilizes the reversible Fe(II)/Fe(III) redox couple of the ferrocene unit within a ligand to control the activity of a remote catalytic metal center. nsf.govacs.org By chemically or electrochemically oxidizing the ferrocene to a ferrocenium (B1229745) cation, the electronic properties of the ligand are significantly altered. This change is transmitted to the active metal center, which can turn its catalytic activity "on" or "off," or even switch its selectivity between two different reactions. mdpi.comwordpress.com

The substituent on the ferrocene ring plays a crucial role by modulating the redox potential of the Fe(II)/Fe(III) couple. mdpi.com The isopropoxymethyl group on this compound influences this potential, allowing for the precise tuning of the voltage required to trigger the catalytic switch. This enables the design of "smart" catalytic systems that can be controlled by an external stimulus, mimicking the allosteric control found in natural enzymes. wordpress.com This approach has been successfully applied to ring-opening polymerization, where the catalyst's state dictates which monomer is polymerized, allowing for the creation of complex block copolymers in a single pot. nsf.govacs.org

Table 3: Principle of Redox-Switchable Catalysis

| Catalyst State | Ferrocene Moiety | Ligand Electronic Property | Catalytic Center | Activity/Selectivity | Ref. |

| State A (Reduced) | Ferrocene (Fe²⁺) | Electron-donating | Electron-rich | Active for Process 1 | wordpress.comnsf.gov |

| State B (Oxidized) | Ferrocenium (Fe³⁺) | Electron-withdrawing | Electron-poor | Inactive or Active for Process 2 | wordpress.comnsf.gov |

Secondly, the ferrocenium cation, generated by the one-electron oxidation of ferrocene, can itself function as a mild Lewis acid. mdpi.com This property has been harnessed to catalyze a variety of organic reactions. The stability and Lewis acidity of the ferrocenium cation can be influenced by the substituents on the cyclopentadienyl rings. mdpi.comasianpubs.org Therefore, the isopropoxymethyl group in this compound would modulate the properties of its corresponding ferrocenium cation, potentially refining its catalytic efficacy in processes that require a weak Lewis acid to activate a substrate. These reactions typically involve the formation of carbocations from hydrocarbons on the acid sites of the catalyst. psu.edu

Ligand Design and Synthesis for Asymmetric Catalysis

Development of Functional Materials

The unique organometallic structure of ferrocene, consisting of an iron atom sandwiched between two cyclopentadienyl rings, makes it a versatile building block for advanced functional materials. Its inherent stability, reversible redox behavior, and aromatic character allow for its incorporation into a wide array of material architectures, imparting novel electronic, optical, and responsive properties.

Incorporation into Polymeric and Dendrimeric Architectures

The integration of ferrocene units into macromolecular structures like polymers and dendrimers has led to the creation of materials with unique, tunable properties. Ferrocene can be incorporated either into the main chain of a polymer, as a pendant side group, or as a core or peripheral unit in dendrimers.

In polymeric systems, the inclusion of the ferrocene moiety can influence the polymer's thermal stability, redox characteristics, and solubility. For instance, polyanhydrides, a class of degradable polymers, have been developed using methods like thiol-ene click polymerizations to create materials ranging from elastomers to semi-crystalline plastics. The functionalization of such polymers with ferrocene derivatives can introduce electroactivity, making them suitable for applications in controlled release systems or as functionalized particles.

Dendrimers, which are highly branched, monodisperse macromolecules, offer a precise three-dimensional structure for the strategic placement of functional units. Ferrocene-containing dendrimers have been synthesized to combine the redox activity of the iron center with the unique architecture of the dendrimer. These structures are explored for their potential in catalysis and as precursors for magnetic ceramic materials. The pyrolysis of iron-containing dendrimers can yield magnetoceramics whose magnetic properties are tunable based on the dendritic generation and structure.

Table 1: Examples of Ferrocene-Containing Polymeric and Dendrimeric Systems

| Macromolecule Type | Method of Ferrocene Incorporation | Potential Application | Reference |

|---|---|---|---|

| Polyanhydrides | Functionalization via click chemistry | Controlled drug release, functional particles | |

| Dendrimers | Core or peripheral functionalization | Antimicrobial agents, magnetoceramic precursors | |

| Polyferrocenylsilanes (PFS) | Main-chain incorporation | Pre-ceramic polymers, charge-transport layers |

Electroactive Materials for Redox-Responsive Systems

A key feature of the ferrocene unit is its ability to undergo a clean, reversible one-electron oxidation from the neutral ferrocene (Fe(II)) state to the cationic ferrocenium (Fe(III)) state. This redox transition induces significant changes in the molecule's physical and chemical properties, including polarity, solubility, and optical absorption. This switchable behavior is the foundation for a wide range of redox-responsive "smart" materials.

When ferrocene is part of a polymer, this redox event can trigger dramatic macroscopic changes. For example, a polymer with hydrophobic ferrocene units can be rendered hydrophilic upon oxidation to the charged ferrocenium state. This transition can cause the disassembly of self-assembled nanostructures like micelles or vesicles, leading to the controlled release of an encapsulated payload. This strategy is widely explored for targeted drug delivery systems, where the higher concentration of reactive oxygen species (ROS) in certain disease environments (like tumors) can trigger the oxidation of ferrocene and subsequent drug release.

In hydrogel systems, ferrocene can act as a redox-active cross-linker. The oxidation or reduction of the ferrocene units can alter the cross-linking density of the hydrogel network, causing it to swell or shrink in response to an electrical or chemical stimulus. This has potential applications in microfluidics, diagnostics, and soft robotics.

Applications in Nonlinear Optics (NLO)

Nonlinear optical (NLO) materials are crucial for modern technologies like optical computing, data storage, and laser technology. The NLO response of a material is its ability to alter the properties of light passing through it, a phenomenon that is highly dependent on the material's molecular structure. Organic and organometallic compounds featuring an electron donor (D) and an electron acceptor (A) connected by a π-conjugated bridge (D-π-A systems) often exhibit strong NLO properties due to intramolecular charge transfer (ICT).

Ferrocene, with its electron-rich nature, serves as an excellent electron donor in such D-π-A chromophores. By chemically modifying ferrocene with various acceptor groups through a conjugated spacer, its NLO properties can be finely tuned. The combination of ferrocene with other photoactive moieties like porphyrins and fullerenes has been investigated to create complex hybrid materials. While these systems exhibit high polarizability, their second-order NLO response requires careful analysis. Theoretical and experimental studies on ferrocene-containing metalloporphyrins have shown that the NLO properties are influenced by the metal ions within the porphyrin ring and the change in molecular polarity during electronic transitions.

Photothermal Conversion Materials for Environmental Remediation and Energy Applications

Photothermal materials are capable of absorbing light energy and converting it efficiently into heat. This localized heating effect has promising applications in environmental remediation, catalysis, and renewable energy. Ferrocene and its derivatives have gained attention for their photothermal conversion capabilities.

In the field of environmental remediation, ferrocene-based porous polymers have been developed as advanced materials for synergistic photothermal-enzymatic antibacterial applications and the capture of pollutants. These materials can convert light into localized heat, which can enhance catalytic processes to degrade pollutants or kill bacteria. The porous nature of these polymers provides a high surface area for interaction with contaminants.

For energy applications, such as the photocatalytic reduction of carbon dioxide (CO2), ferrocene-based materials are being explored. Conjugated microporous polymers (CMPs) incorporating ferrocene units have been synthesized for this purpose. Doping these ferrocene-based CMPs can improve light absorption and enhance the separation of photogenerated charge carriers, leading to increased efficiency in converting CO2 into valuable fuels like carbon monoxide (CO) and methane (B114726) (CH4). The development of materials for efficient CO2 separation is a critical area of research, with various methods including membrane separation and physical adsorption being investigated. Ferrocene's inclusion in porous frameworks like metal-organic frameworks (MOFs) could contribute to the selective capture of CO2.

Table 2: Performance of a Ferrocene-Based Conjugated Microporous Polymer (CMP) for CO2 Reduction

| Material | Dopant | Optical Bandgap (eV) | CO Production Rate (μmol g⁻¹ h⁻¹) | CO Selectivity (%) | Reference |

|---|---|---|---|---|---|

| TAPFc-TFPPy-CMP | None | 2.00 | ~304 | >95% |

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic forces. The unique shape, size, and hydrophobicity of ferrocene make it an excellent building block for creating complex supramolecular assemblies.

Ferrocene is particularly well-suited to act as a "guest" molecule within the cavity of "host" macrocycles, most notably cyclodextrins (CDs). Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. In aqueous solutions, the hydrophobic ferrocene molecule can be encapsulated within the CD cavity to form a stable host-guest inclusion complex.

The formation and dissociation of this complex can be controlled externally. The redox-switchable nature of ferrocene is a powerful tool in this regard; the neutral ferrocene guest forms a stable complex with β-cyclodextrin, while the oxidized, cationic ferrocenium form is expelled from the hydrophobic cavity. This reversible association/dissociation has been harnessed to build smart materials, such as redox-sensitive supramolecular hydrogels where ferrocene-CD complexes act as reversible cross-linking points. Such systems can exhibit controlled changes in their mechanical properties and swelling behavior in response to redox stimuli.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| Ferrocene | Fc |

| Ferrocenium | - |

| β-cyclodextrin | β-CD |

| Carbon Dioxide | CO2 |

| Carbon Monoxide | CO |

| Methane | CH4 |

| 7,7,8,8-Tetracyanoquinodimethane | TCNQ |

| 1,1′3,3′-tetra(4-aminophenyl)ferrocene | TAPFc |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Isopropoxymethyl)ferrocene, and how can reaction conditions be systematically evaluated?

- Methodology : Use the PICOT framework (Population: reaction substrates; Intervention: varying catalysts/solvents; Comparison: yield/efficiency; Outcome: optimized protocol; Time: reaction duration) to design experiments. For example, compare Friedel-Crafts alkylation vs. nucleophilic substitution routes, monitoring yields via HPLC and characterizing products with H/C NMR .

- Data Analysis : Tabulate reaction parameters (temperature, solvent polarity, catalyst loading) against purity/yield to identify statistically significant trends (ANOVA, p < 0.05) .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound derivatives?

- Methodology : Apply the PEO framework (Population: synthesized derivatives; Exposure: spectroscopic characterization; Outcome: structural confirmation) to cross-validate data. For instance, use H NMR coupling constants to distinguish ortho vs. para substituents and IR to confirm ether linkages .

- Contradiction Resolution : If NMR and mass spectrometry data conflict (e.g., unexpected molecular ion peaks), repeat analyses under standardized conditions and consult crystallographic data (if available) .

Advanced Research Questions

Q. What mechanistic insights can DFT calculations provide for the electronic effects of this compound in catalytic applications?

- Methodology : Structure the question using the FINER criteria (Feasible: computational resources; Novel: unexplored electronic properties; Ethical: non-proprietary software; Relevant: catalysis field). Perform geometry optimizations (B3LYP/6-31G*) to analyze frontier molecular orbitals and redox potentials .

- Validation : Compare computational results with cyclic voltammetry data to assess predictive accuracy (root-mean-square deviation < 0.1 V) .

Q. How does steric hindrance from the isopropoxymethyl group influence the supramolecular assembly of this compound complexes?

- Methodology : Apply the PICO framework (Population: ferrocene complexes; Intervention: substituent variation; Comparison: crystallographic packing; Outcome: assembly stability). Use single-crystal XRD to quantify intermolecular distances and Hirshfeld surface analysis to map steric interactions .

- Data Interpretation : Correlate torsion angles (from XRD) with thermal stability (TGA/DSC) to identify steric vs. electronic dominance .

Q. What are the kinetic and thermodynamic stability trade-offs for this compound under varying pH and oxidative conditions?

- Methodology : Use the PECO framework (Population: compound; Exposure: pH/O; Comparison: degradation rates; Outcome: stability profile). Conduct accelerated aging studies (40–80°C, 0.1–12 pH) and monitor decomposition via UV-Vis kinetics .

- Statistical Tools : Apply Arrhenius plots to extrapolate shelf-life and identify degradation pathways (e.g., hydrolysis vs. oxidation) using LC-MS .

Methodological Frameworks for Addressing Contradictions

Key Considerations for Rigorous Research Design

- Literature Integration : Systematically review prior ferrocene functionalization studies to identify gaps (e.g., unexplored substituent effects) using databases like SciFinder and Reaxys .

- Ethical Reporting : Adhere to ACS Guidelines for analytical data (e.g., report NMR shifts to two decimal places, specify solvent/temperature) .

- Error Mitigation : Predefine acceptance criteria for replicates (e.g., ±5% yield deviation) and document outlier exclusion protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.